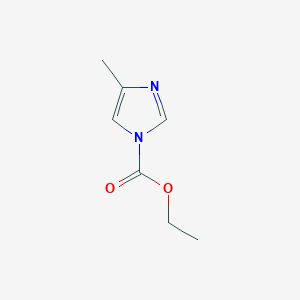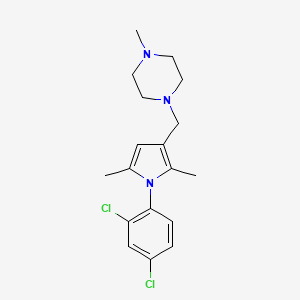
Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dichlorophenyl group and a dimethylpyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyrrole ring with a 2,4-dichlorophenyl halide.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final Coupling: The final step involves coupling the substituted pyrrole with the piperazine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of mono- or di-chlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives of the dichlorophenyl group.
Substitution: Substituted piperazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
作用机制
The mechanism by which Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Piperazine, 1-(2,4-dichlorophenyl)-4-methyl-: Similar structure but lacks the pyrrole moiety.
Piperazine, 1-(2,4-dichlorophenyl)-2,5-dimethyl-: Similar structure but lacks the piperazine ring substitution.
Piperazine, 1-(2,4-dichlorophenyl)-: Basic structure without additional substitutions.
Uniqueness
The uniqueness of Piperazine, 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and dimethylpyrrole groups, along with the piperazine ring, allows for a wide range of interactions and applications that are not possible with simpler analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
属性
CAS 编号 |
138222-99-8 |
|---|---|
分子式 |
C18H23Cl2N3 |
分子量 |
352.3 g/mol |
IUPAC 名称 |
1-[[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H23Cl2N3/c1-13-10-15(12-22-8-6-21(3)7-9-22)14(2)23(13)18-5-4-16(19)11-17(18)20/h4-5,10-11H,6-9,12H2,1-3H3 |
InChI 键 |
IHDBZTOWODYMGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)CN3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




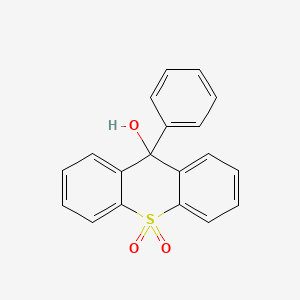
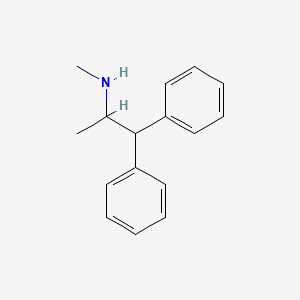

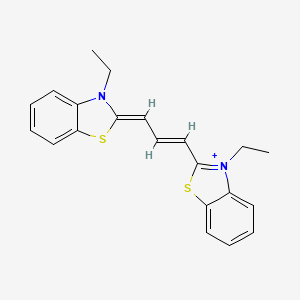
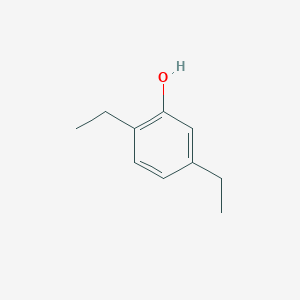

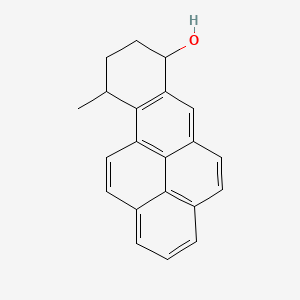
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)

